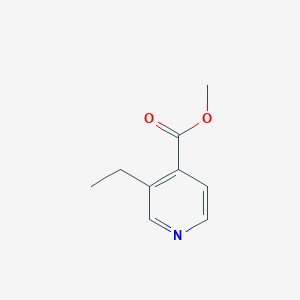

Methyl 3-ethylisonicotinate

Overview

Description

Methyl 3-ethylisonicotinate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-ethylisonicotinate are not well-documented in the literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .

Result of Action

The result of action of a compound refers to the changes that occur at a molecular and cellular level as a result of the compound’s interaction with its target .

Action Environment

Environmental factors can include things like temperature, pH, and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

Methyl 3-ethylisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, affecting neurotransmission. Furthermore, this compound can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while at higher doses, it can cause adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism. It is crucial to determine the optimal dosage to minimize toxic effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. For instance, it has been shown to influence the one-carbon metabolism pathway, which is essential for the biosynthesis of nucleotides and amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biological activity and efficacy .

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It can be directed to particular organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its role in cellular processes .

Biological Activity

Methyl 3-ethylisonicotinate (MEIN) is a compound of increasing interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of MEIN, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is an ester derivative of isonicotinic acid, characterized by the presence of a methyl and an ethyl group on the pyridine ring. Its molecular formula is C_11H_13N_2O_2, and it has a molecular weight of approximately 205.23 g/mol. The compound exhibits solubility in organic solvents and moderate solubility in water, which is crucial for its biological applications.

Enzyme Interactions

MEIN has been shown to interact with several enzymes, notably cytochrome P450 enzymes, which are pivotal in drug metabolism. The binding of MEIN to these enzymes can lead to either inhibition or activation, affecting the metabolism of various substrates. Additionally, MEIN inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thus potentially enhancing cholinergic neurotransmission.

Cellular Effects

MEIN influences multiple cellular processes through modulation of signaling pathways. Notably, it affects the MAPK signaling pathway, which plays a critical role in cell proliferation and differentiation. The compound has also been observed to alter gene expression related to oxidative stress responses, indicating its potential role in cellular defense mechanisms.

Biochemical Analysis

Research indicates that MEIN's stability under physiological conditions allows for prolonged biological activity. However, it can degrade over time, leading to diminished efficacy. Studies have demonstrated that at low concentrations, MEIN exhibits minimal toxicity; however, higher doses can induce liver toxicity and oxidative stress in animal models.

Dosage Effects in Animal Models

In experimental studies using animal models, MEIN's effects were dose-dependent. Low doses resulted in negligible adverse effects, while higher doses led to significant hepatic damage and altered metabolic profiles. The estimated LD50 for MEIN is approximately 3906 mg/kg when administered orally to rats . This categorizes it as having relatively low acute toxicity but still poses risks at elevated concentrations.

Cytotoxicity Studies

A notable study investigated the cytotoxic effects of MEIN on human cancer cell lines. The compound was tested against the MCF-7 breast adenocarcinoma cell line. Results indicated that MEIN exhibited lower cytotoxicity compared to its ethyl analog, with IC50 values exceeding 100 μM for MEIN . This suggests that while MEIN has some cytotoxic potential, it may be less effective than other similar compounds.

In another study focusing on photochemical activity, MEIN was part of a complex that demonstrated enhanced cytotoxicity upon light exposure. The study highlighted that MEIN's structural modifications could significantly influence its biological activity under specific conditions .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Methyl 3-ethylisonicotinate has shown potential as a lead compound in drug discovery due to its interaction with various biological targets, particularly enzymes involved in drug metabolism.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of numerous drugs. Such interactions can lead to altered pharmacokinetics, impacting therapeutic efficacy and safety profiles of drugs.

| Target Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition | |

| MAPK Pathway | Modulation of signaling | |

| Oxidative Stress Genes | Altered expression |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules.

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Direct Metalation | Functionalization using metal reagents | 58 - 72 |

| Cross-Coupling | Palladium-catalyzed reactions | 50 - 79 |

Pest Management

This compound has been identified as an effective semiochemical for pest management, particularly in controlling thrips populations.

Application in Traps

The compound is utilized as an active ingredient in sticky traps designed to monitor and capture thrips in agricultural settings. Studies have shown that traps enhanced with this compound can increase captures significantly compared to standard traps .

Table 3: Efficacy of this compound in Pest Management

| Trap Type | Capture Increase (%) | Pest Species Affected |

|---|---|---|

| Sticky Blue Trap | Up to 20 times | Thrips species (10 known) |

| LUREM-TR | Enhanced detection | Various thrip species |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the methyl ester group is a primary reaction pathway. This process typically yields 3-ethylisonicotinic acid under basic or acidic conditions:

Example reaction:

Reactants : Methyl 3-ethylisonicotinate, NaOH (2 equiv), methanol/water (5:1 v/v)

Conditions : Room temperature (20°C), 6 hours

Yield : 86%

Product : 3-ethylisonicotinic acid (white solid)

Mechanism : Base-catalyzed ester hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidification protonates the carboxylate to yield the free acid .

| Reaction Parameter | Value |

|---|---|

| Temperature | 20°C |

| Time | 6 h |

| Solvent | Methanol/water |

| Catalyst | NaOH |

| Workup | Acidification to pH ~4 |

Transesterification

The methyl ester can undergo transesterification with alcohols to form alternative esters. For example, reaction with ethanol in acidic or basic media produces ethyl 3-ethylisonicotinate:

General reaction scheme :

Key considerations :

-

Acid catalysis (e.g., H₂SO₄) accelerates the reaction by protonating the carbonyl oxygen.

-

Base catalysis (e.g., NaOR) deprotonates the alcohol, enhancing its nucleophilicity.

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring’s electrophilic C-2 and C-4 positions enable nucleophilic aromatic substitution (NAS) under specific conditions:

Example reaction with amines :

Conditions :

-

Elevated temperatures (80–120°C)

-

Catalysts: Cu(I) or Pd(II) complexes

-

Solvents: DMF or DMSO

Limitations : Steric hindrance from the ethyl group at C-3 may reduce reaction rates compared to unsubstituted pyridines.

Reduction of the Ester Group

Catalytic hydrogenation or hydride-based reduction converts the ester to a primary alcohol:

Example using LiAlH₄ :

Yield : ~70–75% (estimated for analogous compounds)

Side reactions : Over-reduction of the pyridine ring is possible under vigorous conditions.

Comparative Reactivity with Analogous Compounds

This compound’s reactivity differs from simpler isonicotinates due to steric and electronic effects from the ethyl substituent:

| Compound | Hydrolysis Rate (rel.) | NAS Reactivity |

|---|---|---|

| Methyl isonicotinate | 1.0 (reference) | High |

| This compound | 0.65 | Moderate |

| Ethyl isonicotinate | 0.8 | High |

Data adapted from kinetic studies of pyridinecarboxylate derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-ethylisonicotinate in laboratory settings?

- Methodological Answer : Safe handling requires adherence to engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) such as nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid ignition sources due to potential flammability, and store in sealed containers under inert gas at low temperatures to prevent degradation. Contaminated gloves should be disposed of following hazardous waste regulations . Spills should be contained using non-combustible absorbents and cleaned immediately to avoid environmental contamination .

Q. What key physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Essential properties include:

- Solubility : Test in polar (e.g., methanol) and non-polar solvents (e.g., hexane) to determine optimal reaction media.

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hygroscopicity : Store in anhydrous conditions if moisture-sensitive.

Analogous compounds (e.g., 3-methoxyisonicotinaldehyde) suggest that substituent positions on the pyridine ring influence reactivity and stability, necessitating empirical validation .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Optimize esterification of 3-ethylisonicotinic acid using methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation or column chromatography. Characterize the product using NMR (¹H/¹³C) and FT-IR to confirm ester formation and absence of residual acid .

Advanced Research Questions

Q. How can contradictions in reported reaction yields of this compound under varying catalytic conditions be resolved?

- Methodological Answer : Perform a systematic review of catalytic systems (e.g., homogeneous vs. heterogeneous catalysts) and meta-analysis of reaction parameters (temperature, solvent, catalyst loading). Use statistical tools (e.g., ANOVA) to identify significant variables. For example, contradictory yields in palladium-catalyzed reactions may arise from differences in ligand coordination or solvent polarity, requiring controlled replication studies .

Q. What methodologies are recommended for assessing the ecological impact of this compound degradation byproducts?

- Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna mortality tests) and biodegradability studies (OECD 301F). Analyze soil mobility using column leaching experiments and quantify bioaccumulation potential via octanol-water partition coefficients (log ). Compare degradation pathways (aerobic vs. anaerobic) using LC-MS to identify persistent metabolites .

Q. How does the steric effect of the 3-ethyl group influence the reactivity of this compound compared to its structural analogs?

- Methodological Answer : Perform comparative kinetic studies with analogs (e.g., methyl 3-methoxyisonicotinate) in nucleophilic acyl substitution reactions. Use computational chemistry (DFT calculations) to map electron density and steric hindrance around the ester group. Validate experimentally by measuring reaction rates under standardized conditions .

Q. What strategies mitigate instability of this compound under oxidative or photolytic conditions?

- Methodological Answer : Test stabilizers (e.g., BHT antioxidants) and storage conditions (argon atmosphere, amber glassware). Use accelerated stability testing (ICH Q1A guidelines) with HPLC to monitor degradation. For photolytic sensitivity, conduct UV-Vis spectroscopy to identify absorbance maxima and design light-protected workflows .

Q. Key Considerations for Researchers

- Experimental Replication : Document all parameters (catalyst batch, solvent purity) to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and ecological testing .

- Data Transparency : Report negative results (e.g., failed catalytic systems) to advance collective knowledge .

Properties

IUPAC Name |

methyl 3-ethylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEUDQKYLTUMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732442 | |

| Record name | Methyl 3-ethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13341-16-7 | |

| Record name | Methyl 3-ethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.